

# Isomaltopaeoniflorin: A Comprehensive Spectroscopic and Biological Profile

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## Compound of Interest

Compound Name: *Isomaltopaeoniflorin*

Cat. No.: *B12393779*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **isomaltopaeoniflorin**, a monoterpene glycoside isolated from *Paeonia lactiflora*. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside a summary of its potential biological activities based on related compounds. Experimental protocols for the spectroscopic analyses are also outlined.

## Spectroscopic Data

The structural elucidation of **isomaltopaeoniflorin** has been primarily achieved through a combination of NMR and high-resolution mass spectrometry.

## Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to determine the elemental composition of **isomaltopaeoniflorin**.

Table 1: HRESIMS Data for **Isomaltopaeoniflorin**

Parameter	Observed Value	Calculated Value	Molecular Formula
[M-H] <sup>-</sup>	525.1628	525.1624	C <sub>24</sub> H <sub>30</sub> O <sub>13</sub>

Citation:[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **isomaltopaeoniflorin** have been recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for **Isomaltopaeoniflorin** ( $\text{CD}_3\text{OD}$ )

Proton	Chemical Shift ( $\delta$ , ppm)
Data not available in the provided search results	

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Isomaltopaeoniflorin** ( $\text{CD}_3\text{OD}$ )

Carbon	Chemical Shift ( $\delta$ , ppm)
Data not available in the provided search results	

Note: While the existence of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **isomaltopaeoniflorin** in  $\text{CD}_3\text{OD}$  is confirmed in the supplementary material of a Royal Society of Chemistry publication, the specific chemical shift values were not available in the provided search results.[1]

## Infrared (IR) Spectroscopy

Specific infrared spectroscopic data for isolated **isomaltopaeoniflorin** is not readily available in the public domain. However, analysis of diterpene glycosides and extracts from *Paeonia lactiflora* can provide an expected profile.[2] Characteristic absorption bands would be anticipated for hydroxyl ( $-\text{OH}$ ), carbonyl ( $\text{C}=\text{O}$ ), and ether ( $\text{C}-\text{O}$ ) functional groups, which are key features of its monoterpene glycoside structure.

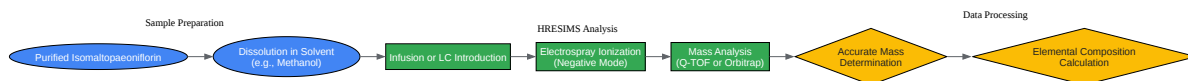
## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of natural products like **isomaltopaeoniflorin**.

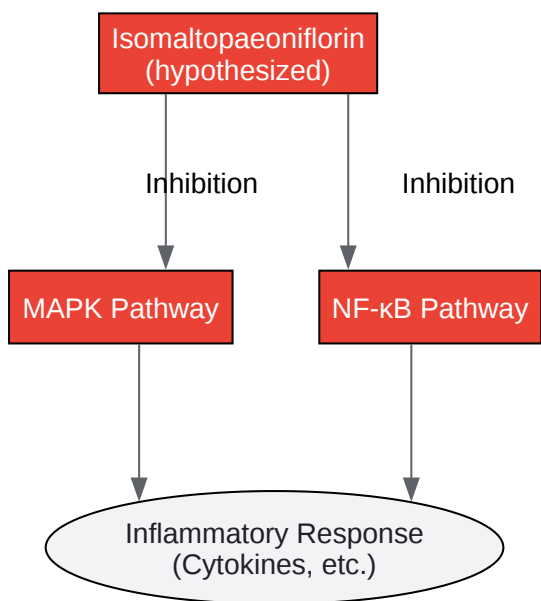
## High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent, typically methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL). The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
- **Mass Spectrometry Parameters:** The ESI source is operated in negative ion mode to detect the  $[M-H]^-$  ion. Key parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized to achieve maximum signal intensity and resolution. Data is acquired over a relevant mass-to-charge ( $m/z$ ) range.
- **Data Analysis:** The acquired high-resolution mass spectrum is processed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using software that considers the isotopic distribution of the elements.

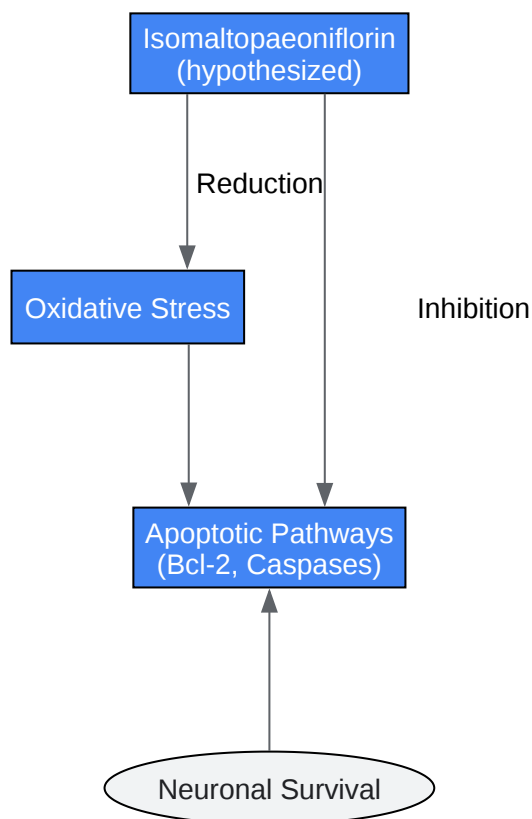
### Experimental Workflow for HRESIMS Analysis



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## References

- 1. web.pdx.edu [web.pdx.edu]
- 2. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
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